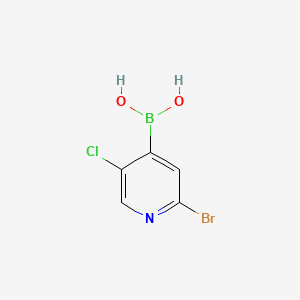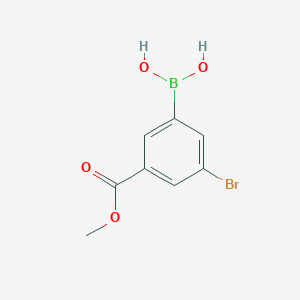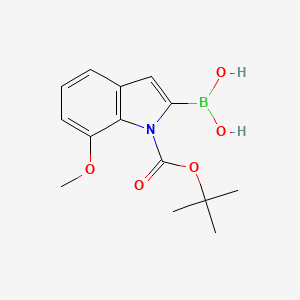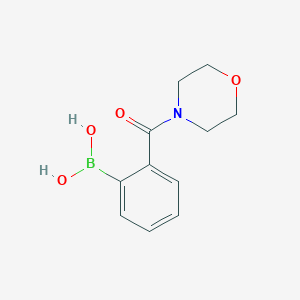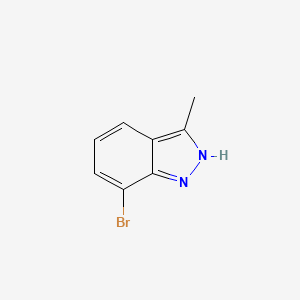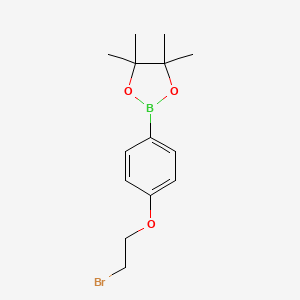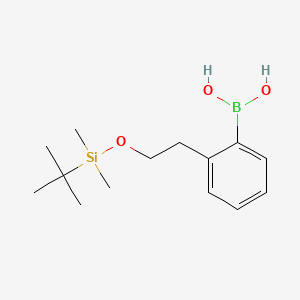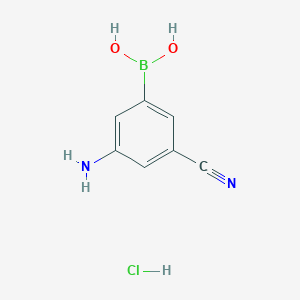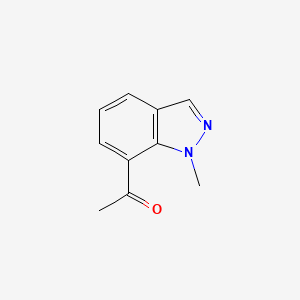
2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile
Vue d'ensemble
Description
2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile is an important intermediate in many PI3K/mTOR inhibitors .
Synthesis Analysis
The compound was synthesized from 6-bromoquinolin-4-ol and 2-(4-nitrophenyl)acetonitrile through five steps including nitration, chlorination, alkylation, reduction, and substitution .Molecular Structure Analysis
The molecular formula of the compound is C19H15BrN4O2 .Chemical Reactions Analysis
The synthesis of this compound involves several chemical reactions including nitration, chlorination, alkylation, reduction, and substitution .Physical And Chemical Properties Analysis
The molecular weight of the compound is 411.26 . For more detailed physical and chemical properties, you may refer to its Material Safety Data Sheet (MSDS) .Applications De Recherche Scientifique
Synthesis and Intermediate for Inhibitors
2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile serves as an important intermediate in the synthesis of various PI3K/mTOR inhibitors. Lei et al. (2015) outlined its synthesis from 6-bromoquinolin-4-ol through a series of steps including nitration, chlorination, alkylation, reduction, and substitution. This compound is a key intermediate for quinoline inhibitors and is essential in the synthesis of derivatives of NVP-BEZ235, a prominent drug in cancer therapy (Lei, Yuanbiao, Wang, Wang, Tang, & Xu, 2015).
Antimalarial Activity
In the context of antimalarial research, derivatives of quinoline compounds have been extensively studied. Werbel et al. (1986) synthesized a series of quinoline derivatives that demonstrated significant antimalarial potency against Plasmodium berghei in mice. These compounds showed promising activity in primate models and potential for extended protection against infection even after oral administration, suggesting their usefulness in clinical trials (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Anticancer Agents
Quinoline derivatives also exhibit significant anticancer properties. Köprülü et al. (2018) tested various substituted quinoline derivatives for their biological activity against cancer cell lines, including glioblastoma, cervical cancer, and adenocarcinoma. Compounds like 6-Bromo-5-nitroquinoline showed notable antiproliferative activity, highlighting the potential of quinoline derivatives in cancer drug development (Köprülü, Ökten, Tekin, & Çakmak, 2018).
Pharmacological Importance
Quinazolinone derivatives, closely related to quinolines, are known for their anti-inflammatory, analgesic, and antibacterial activities. Rajveer et al. (2010) synthesized various 6-bromoquinazolinone derivatives and evaluated their pharmacological activities, further emphasizing the broad therapeutic potential of bromo-quinoline compounds (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s important to note that the compound’s structure suggests potential interactions with various protein kinases .
Biochemical Pathways
Given its potential targets, it may influence pathways related to angiogenesis and various signaling pathways involving protein tyrosine kinases .
Propriétés
IUPAC Name |
2-[4-[(6-bromo-3-nitroquinolin-4-yl)amino]phenyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4O2/c1-19(2,11-21)12-3-6-14(7-4-12)23-18-15-9-13(20)5-8-16(15)22-10-17(18)24(25)26/h3-10H,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZRWFNXSNWGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655020 | |
| Record name | 2-{4-[(6-Bromo-3-nitroquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile | |
CAS RN |
915019-51-1 | |
| Record name | 2-{4-[(6-Bromo-3-nitroquinolin-4-yl)amino]phenyl}-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile in pharmaceutical research?
A1: This compound serves as a crucial building block for synthesizing more complex molecules with potential therapeutic applications, particularly as PI3K/mTOR inhibitors []. These inhibitors play a vital role in regulating cell growth and survival, making them promising targets for cancer treatment. Understanding the synthesis and properties of this intermediate is essential for developing novel and effective therapies.
Q2: Can you describe the optimized synthetic route for 2-(4-((6-Bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile?
A2: The synthesis begins with 6-bromoquinolin-4-ol and proceeds through a five-step process involving nitration, chlorination, alkylation, reduction, and substitution to yield the desired compound []. This optimized method offers a practical approach for producing this valuable intermediate for further drug development research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


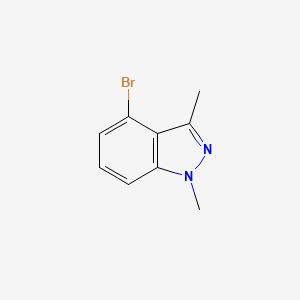
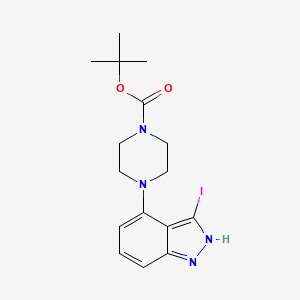
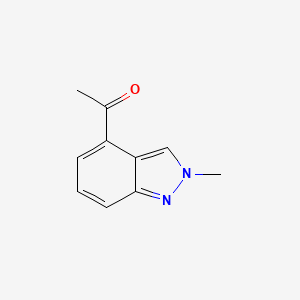
![tert-Butyl 4-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B1519946.png)
